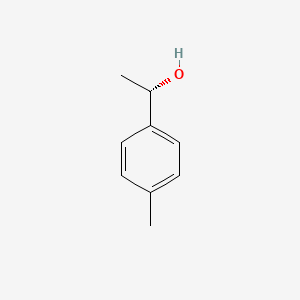

(S)-1-(4-Methylphenyl)ethanol

概要

説明

(S)-1-(4-Methylphenyl)ethanol is a natural product found in Curcuma longa with data available.

生物活性

(S)-1-(4-Methylphenyl)ethanol, also known as (S)-1-(p-tolyl)ethanol, is an organic compound with significant biological activity. This compound has been the subject of various studies due to its potential applications in pharmaceuticals and its effects on biological systems. This article reviews the biological activities of this compound, including its antimicrobial, cytotoxic, and anti-inflammatory properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 136.19 g/mol. Its structure consists of a chiral center, which contributes to its biological activity. The compound is characterized by a hydroxyl group attached to a secondary carbon adjacent to a methyl-substituted phenyl ring.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. In particular, it has shown effectiveness against:

- Escherichia coli : The compound significantly inhibits the growth of E. coli ATCC10536, with some derivatives showing up to three times stronger inhibitory effects compared to their chalcone counterparts .

- Staphylococcus aureus : It also displays notable activity against S. aureus DSM799, which is critical in treating infections caused by this pathogen .

The mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell lysis.

2. Cytotoxic Effects

Cytotoxicity assays have indicated that this compound can induce cell death in certain cancer cell lines. For instance, studies have reported its effects on human cancer cell lines, where it exhibits dose-dependent cytotoxicity . The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways.

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). Research indicates that it can modulate the expression of pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Case Studies and Research Findings

A series of studies have explored the biological implications of this compound:

- Study on Antimicrobial Properties : A study focused on synthesizing derivatives of methylchalcones found that certain derivatives exhibited enhanced antimicrobial activities compared to the parent compound. The research highlighted the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that this compound could significantly inhibit cell proliferation, suggesting its potential as an anticancer agent .

- Inflammatory Response Modulation : Another study evaluated the effects of this compound on intestinal cells under inflammatory conditions, demonstrating its capacity to downregulate pro-inflammatory cytokines such as IL-1 and upregulate anti-inflammatory cytokines like IL-10 .

Summary Table of Biological Activities

科学的研究の応用

Flavoring and Fragrance Industry

(S)-1-(4-Methylphenyl)ethanol is utilized as a flavoring agent due to its pleasant aroma. It is a component of essential oils from certain plants, particularly in the ginger family, contributing to the sensory profile of various food products .

Pharmaceutical Development

This compound has been investigated for its biological activities, particularly as a precursor in synthesizing pharmaceutical agents. For instance, it plays a role in the synthesis of analogs related to psychoactive substances, such as pyrovalerone derivatives. These compounds exhibit selective inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET), making them potential candidates for treating conditions like attention deficit hyperactivity disorder (ADHD) and other neurological disorders .

Synthetic Chemistry

This compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric purity can significantly affect the efficacy and safety profiles of drugs. Research has shown that variations in stereochemistry lead to different biological activities, emphasizing the importance of using the correct enantiomer in drug formulation .

Case Study 1: Synthesis of Pyrovalerone Analogues

A study focused on synthesizing various analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (a pyrovalerone derivative) demonstrated that this compound could be effectively used to enhance the selectivity and potency of these compounds against DAT and NET. The results indicated that specific structural modifications led to improved pharmacological profiles, highlighting the compound's utility in drug design .

Case Study 2: Bioreduction Processes

Research conducted on biocatalytic processes revealed that this compound can act as an intermediate in the bioreduction of aromatic ketones using plant-based catalysts. This approach offers an environmentally friendly method for producing chiral alcohols, showcasing its application in green chemistry .

特性

IUPAC Name |

(1S)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIHYIJKKUWIS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199180 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-54-2 | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-p-Tolylethanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-P-TOLYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQX72AAKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Petroselinum crispum cells for the biocatalytic reduction of 1-(4-methylphenyl)ethanone to produce (S)-1-(4-Methylphenyl)ethanol?

A1: Research indicates that Petroselinum crispum cells demonstrate a high degree of enantioselectivity in the reduction of 1-(4-methylphenyl)ethanone to this compound. [] In a study, this biotransformation yielded (S)-(-)-1-(4-methyl)ethanol with a 49% yield and impressive 96% enantiomeric excess (ee) after 48 hours. [] This suggests that P. crispum cells preferentially catalyze the formation of the (S)-enantiomer, which is often desirable for specific applications. Additionally, the study found that adding glucose as an exogenous reducing agent further enhanced the yield to 52% while maintaining the high 96% ee. [] These findings highlight the potential of using P. crispum cells for the efficient and enantioselective synthesis of this compound.

Q2: How does the presence of exogenous reducing agents impact the biotransformation of 1-(4-methylphenyl)ethanone by P. crispum cells?

A2: The research explored the impact of different exogenous reducing agents on the biotransformation process. While ethanol and isopropanol led to poor yields and optical purity of (S)-(-)-1-(4-methylphenyl)ethanol, glucose proved beneficial. [] The addition of an equimolar amount of glucose during the 144-hour biotransformation increased the yield of (S)-(-)-1-(4-methylphenyl)ethanol to 52% while maintaining a high optical purity of 96% ee. [] This suggests that glucose plays a crucial role in enhancing the efficiency and enantioselectivity of the bioreduction process catalyzed by P. crispum cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。